Acetoxyacetone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Synthesis of heterocyclic compounds

Heterocyclic compounds are organic molecules containing atoms other than carbon in their ring structure. Acetoxyacetone serves as a valuable precursor for various heterocycles, including:

- Pyrazoles: These five-membered nitrogen-containing rings are found in numerous biologically active compounds, including pharmaceuticals and agricultural chemicals. Acetoxyacetone reacts with hydrazines to form substituted pyrazoles through condensation and cyclization reactions [].

- Oxazoles: Similar to pyrazoles, oxazoles are five-membered rings containing oxygen and nitrogen atoms. They also possess diverse biological activities. Acetoxyacetone can be employed in the synthesis of oxazoles through reactions with various nitrogen-containing reagents [].

Synthesis of carbonyl compounds

Acetoxyacetone can be used as a starting material for the synthesis of various carbonyl compounds, which are molecules containing a carbon-oxygen double bond (C=O). Some examples include:

- Diketones: These molecules possess two ketone functional groups and are valuable intermediates in organic synthesis. Acetoxyacetone can be deacetalated (removal of the acetate group) to yield diacetyl, a simple diketone [].

- Beta-keto esters: These compounds contain a ketone group adjacent to an ester group and are crucial precursors for various organic reactions. Acetoxyacetone itself is a beta-keto ester, and its diverse functionalities enable its participation in various synthetic pathways to generate other beta-keto esters [].

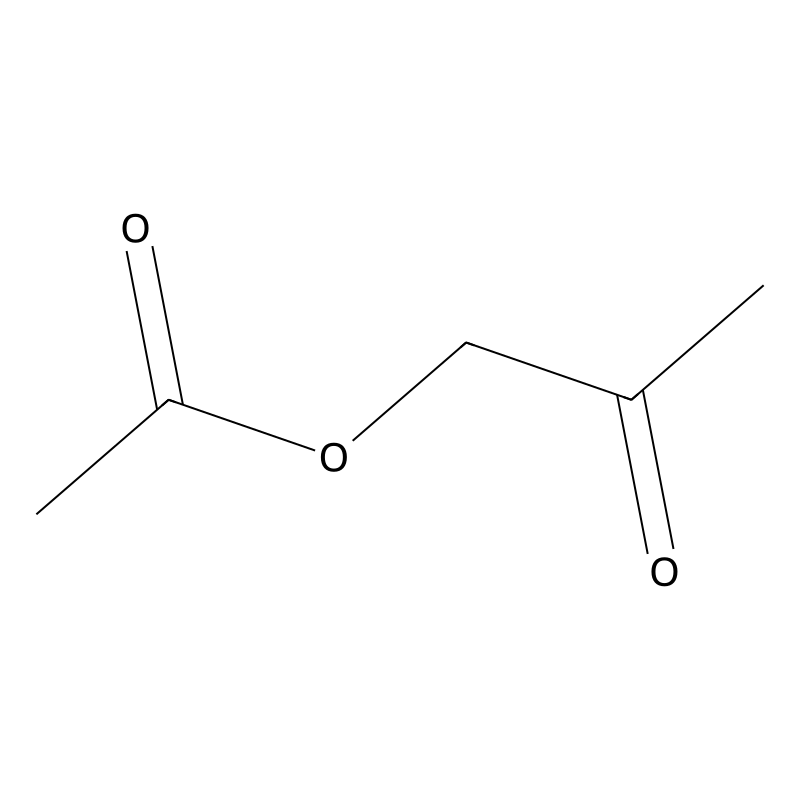

Acetoxyacetone, also known as 2-Propanone, 1-(acetyloxy)-, is an organic compound with the molecular formula C₅H₈O₃ and a molecular weight of 116.1152 g/mol. It belongs to the class of alpha-acyloxy ketones, characterized by having an acyloxy substituent attached to a ketone structure . The compound features a unique structure that includes both acetoxy and ketone functional groups, making it a versatile building block in organic synthesis.

Acetoxyacetone is a flammable liquid with a flash point of 71.11 °C. It should be handled with care in a well-ventilated fume hood. Specific toxicity data is limited, but it is recommended to follow standard laboratory safety practices when working with this compound, including wearing gloves, eye protection, and appropriate clothing.

Citation:

- Acetoxylation: Acetoxyacetone can undergo acetoxylation reactions, where it reacts with aldehydes and ketones in the presence of metal salts to form α-acetoxy carbonyl compounds .

- Hydrolysis: In aqueous environments, acetoxyacetone can hydrolyze to yield hydroxyacetone and acetic acid, demonstrating its reactivity under different conditions .

- Condensation Reactions: It can also participate in condensation reactions with other carbonyl compounds, leading to the formation of larger organic molecules .

Several methods exist for synthesizing acetoxyacetone:

- Direct Acetoxylation: This method involves the reaction of acetic anhydride with hydroxyacetone under acidic conditions, facilitating the introduction of the acetoxy group.

- Condensation Reactions: Acetoxyacetone can be synthesized through condensation reactions involving acetyl chloride and other ketones or aldehydes.

- Via Acetylation: Hydroxyacetone can be acetylated using acetic acid or an acetic anhydride catalyst to produce acetoxyacetone .

Studies on the interactions of acetoxyacetone with other compounds reveal its potential as a reactive intermediate. Interaction studies often focus on its reactivity with nucleophiles and electrophiles, exploring how it can facilitate new bond formations in organic synthesis. Detailed mechanistic studies are essential for understanding these interactions and optimizing reaction conditions .

Acetoxyacetone shares structural similarities with several other compounds. Here are some comparable compounds along with their unique characteristics:

| Compound Name | Formula | Unique Features |

|---|---|---|

| Hydroxyacetone | C₃H₈O₃ | A simpler structure lacking the acetoxy group. |

| Acetylacetone | C₅H₈O₃ | Contains two carbonyl groups; used in chelation chemistry. |

| Acetic Acid | C₂H₄O₂ | A simpler carboxylic acid; serves as a precursor. |

| 2-Hydroxy-1,2,3-propanetricarboxylic acid | C₆H₈O₇ | Known as citric acid; used extensively in biochemistry. |

Acetoxyacetone's uniqueness lies in its dual functionality as both an acyloxy compound and a ketone, allowing it to participate in diverse

XLogP3

Boiling Point

Density

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 140 of 141 companies (only ~ 0.7% companies provided GHS information). For more detailed information, please visit ECHA C&L website